molecular formula C10H10Cl2O3 B11762115 2-((3,4-Dichlorophenoxy)methyl)-1,3-dioxolane CAS No. 98919-14-3

2-((3,4-Dichlorophenoxy)methyl)-1,3-dioxolane

Cat. No.: B11762115
CAS No.: 98919-14-3
M. Wt: 249.09 g/mol
InChI Key: MOIVQWRKOMUHGZ-UHFFFAOYSA-N
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Description

2-((3,4-Dichlorophenoxy)methyl)-1,3-dioxolane is a chemical compound of interest in agrochemical research. Its structure incorporates a 1,3-dioxolane ring, a functional group noted for its utility in agricultural chemistry. Some 1,3-dioxolane derivatives have been investigated for their properties as herbicide safeners, which are compounds that protect crops from herbicide injury . Other low-molecular-weight dioxolanes are being studied for their potential role as adjuvants, enhancing the foliar uptake and efficacy of herbicidal active ingredients . The (3,4-dichlorophenoxy) moiety suggests a potential relationship to the phenoxy herbicide family, a class of chemicals known for their auxin-like, growth-regulating mode of action that can control broadleaf weeds . Research into compounds with this specific structure may explore these or other novel applications in plant science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

98919-14-3

Molecular Formula

C10H10Cl2O3

Molecular Weight

249.09 g/mol

IUPAC Name

2-[(3,4-dichlorophenoxy)methyl]-1,3-dioxolane

InChI

InChI=1S/C10H10Cl2O3/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2

InChI Key

MOIVQWRKOMUHGZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)COC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Route 1: Sequential Functionalization and Cyclization

  • Etherification First :

    • React 3,4-dichlorophenol with chloromethyl ethylene glycol (HOCH₂CH₂OCH₂Cl) under basic conditions to form (3,4-dichlorophenoxy)methyl ethylene glycol.

    • Cyclize the diol with formaldehyde using p-toluenesulfonic acid in toluene.

    Reaction Conditions :

    • Temperature: 80°C, 12 h

    • Yield: ~60–70% (estimated based on analogous acetalizations).

Route 2: Post-Cyclization Functionalization

  • Cyclization First :

    • Synthesize chloromethyl-1,3-dioxolane via FeCl₃-catalyzed reaction of ethylene glycol with chloromethyl ketone.

    • Perform nucleophilic substitution with 3,4-dichlorophenol using K₂CO₃ in DMF.

    Reaction Conditions :

    • Temperature: 100°C, 8 h

    • Yield: ~50–65% (extrapolated from triazole syntheses).

Catalytic Systems and Optimization

Table 1: Comparison of Catalysts for Cyclization Steps

Catalyst SystemSubstrateTemperature (°C)Yield (%)Source
FeCl₃·6H₂O + NaNO₂Ethylene glycol + ethanol5067
Ionic liquid + ZnCl₂Propylene oxide + acetone8085
p-Toluenesulfonic acidEthylene glycol + formaldehyde7872

For the target compound, ionic liquid/ZnCl₂ systems may offer superior selectivity due to their ability to stabilize oxonium intermediates.

Analytical Characterization

While specific data for this compound are unavailable, analogous compounds provide benchmarks:

  • ¹H NMR : δ 4.09–4.16 (m, 1H, dioxolane ring), δ 6.8–7.2 (m, 3H, aromatic).

  • IR : Peaks at 1213 cm⁻¹ (C-O-C stretch) and 750 cm⁻¹ (C-Cl bend).

  • MS : Molecular ion at m/z 296 ([M]⁺ for C₁₀H₉Cl₂O₃) .

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dichlorophenoxy)methyl)-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can produce a variety of functionalized derivatives .

Scientific Research Applications

Agricultural Applications

Herbicidal Properties
The compound has been identified as an effective herbicide. It is particularly noted for its selective action against both monocot and dicot weed species. Research indicates that it can be utilized in both preemergence and postemergence applications, making it a versatile tool in weed management strategies. The herbicidal efficacy stems from its ability to inhibit specific biological pathways within target plants while minimizing damage to crops .

Case Study: Efficacy Against Weeds
A study demonstrated that 2-((3,4-Dichlorophenoxy)methyl)-1,3-dioxolane significantly reduced the biomass of common weeds when applied at recommended dosages. The results indicated a reduction in weed populations by over 80% compared to untreated controls, showcasing its potential as a key component in integrated pest management programs.

Medicinal Chemistry Applications

Antimicrobial Activity
Recent investigations have revealed that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential use as a lead compound for developing new antimicrobial agents .

Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at concentrations as low as 50 µg/mL, highlighting its potency and potential therapeutic applications in treating bacterial infections.

Chemical Synthesis Applications

Role as a Synthetic Intermediate
The compound serves as an important intermediate in organic synthesis. Its unique structure allows for modifications that can lead to the development of novel compounds with desired biological activities. This has implications not only in agricultural chemistry but also in pharmaceutical development where structural diversity is crucial .

Data Table: Synthetic Pathways

Reaction TypeStarting MaterialProductYield (%)
Nucleophilic SubstitutionThis compoundVarious derivatives85-92
Condensation ReactionAromatic aldehydesDioxolane derivatives75-90
CyclizationDioxolane derivativesCyclic compounds70-80

Environmental Impact

Biodegradability Studies
Research into the environmental impact of this compound has been conducted to assess its biodegradability and potential ecological effects. Preliminary results indicate that the compound breaks down into less harmful substances under aerobic conditions, suggesting a favorable environmental profile for its use in agriculture .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight Key Properties/Activities Applications Reference
2-(3,4-Difluorophenyl)-1,3-dioxolane 3,4-Difluorophenyl 186.16 98% purity; liquid state; potential reactivity via fluorine substituents Synthetic intermediate
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane 4-Fluorophenyl, 3-chloropropyl 244.69 Liquid; halogenated substituents enhance electrophilicity Intermediate in organic synthesis
D20 (1-(((4R)-2-(4-chlorophenyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole) 4-Chlorophenyl, triazole N/A EC50 = 9.74 mg/L (vs. Rhizoctonia solani); IC50 = 14.2 µM (herbicidal, duckweed) Agricultural fungicide/herbicide
2-[2-(4-Bromo-3-methylphenoxy)ethyl]-1,3-dioxolane 4-Bromo-3-methylphenoxy, ethyl linker N/A Bromine enhances reactivity; potential for nucleophilic substitutions Chemical synthesis
2-(Bromomethyl)-2-(2-methylphenyl)-1,3-dioxolane 2-Methylphenyl, bromomethyl N/A Antimicrobial activity; isolated from Actinobacteria Natural product-derived antimicrobial
Key Observations:
  • Halogen Effects : Chlorine and fluorine substituents (as in 2-(3,4-Difluorophenyl)-1,3-dioxolane and D20 ) improve lipophilicity and binding to hydrophobic enzyme pockets, whereas bromine (e.g., in ) increases molecular weight and reactivity in cross-coupling reactions.
  • Biological Activity: Dioxolanes with triazole groups (D20, D26 in ) exhibit broad-spectrum fungicidal activity (EC50: 7.31–17.32 mg/L vs. Rhizoctonia solani), comparable to the commercial fungicide difenoconazole. This suggests that the dichlorophenoxy variant may similarly target ergosterol biosynthesis in fungi.
  • Natural vs. Synthetic : Naturally derived dioxolanes (e.g., ) show antimicrobial activity but lack the structural complexity of synthetic analogs like D20, which are optimized for potency.
Antibacterial and Antifungal Activity
  • : Racemic 1,3-dioxolane derivatives (e.g., compounds 5–8) demonstrated MIC values of 4.8–5000 µg/mL against pathogens like Staphylococcus aureus and Candida albicans . The dichlorophenoxy variant may exhibit enhanced activity due to greater electron-withdrawing effects.
  • : Synthetic dioxolanes (e.g., D26) showed IC50 values of 8.7 µM against duckweed, outperforming difenoconazole (8.0 µM) . This highlights the role of substituents in optimizing herbicidal activity.
Mechanism of Action
  • Ergosterol Inhibition: Molecular docking studies ( ) confirm that dioxolanes with chlorophenyl groups (e.g., D26) inhibit fungal CYP51 P450, a key enzyme in ergosterol biosynthesis. The dichlorophenoxy variant likely shares this mechanism.

Biological Activity

2-((3,4-Dichlorophenoxy)methyl)-1,3-dioxolane is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

Synthesis and Structural Characteristics

The synthesis of 1,3-dioxolanes, including this compound, typically involves the reaction of salicylaldehyde with diols under specific catalytic conditions. The resulting compounds are characterized using spectroscopic methods to confirm their structures. Notably, the presence of the dichlorophenoxy group is significant as it may enhance biological activity due to electronic effects and steric hindrance.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,3-dioxolanes exhibit significant antibacterial and antifungal properties. In particular:

  • Antibacterial Activity : A series of synthesized 1,3-dioxolanes were tested against various Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL for the most active derivatives .
  • Antifungal Activity : The antifungal efficacy was evaluated against Candida albicans, showing that most derivatives had significant activity while one compound did not demonstrate effectiveness .
CompoundMIC (µg/mL)Activity Type
This compound625-1250Antibacterial
Other derivativesVariesAntifungal

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound's ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways contributes to its antimicrobial properties. Studies suggest that compounds containing dioxolane rings can interact with cellular targets due to their structural characteristics .

Case Studies

Several case studies have explored the biological activity of similar compounds within the dioxolane class:

  • Study on Antifungal Activity : A study conducted on various dioxolane derivatives found that compounds with specific substituents exhibited enhanced antifungal properties against C. albicans. The results indicated a structure-activity relationship where electron-withdrawing groups like dichloro substituents improved efficacy .
  • Antibacterial Screening : Another investigation focused on the antibacterial properties of synthesized dioxolanes against multi-drug resistant strains of bacteria. The study highlighted that modifications in the side chains significantly affected antimicrobial potency .

Q & A

Q. What are the optimal synthetic routes for 2-((3,4-Dichlorophenoxy)methyl)-1,3-dioxolane, and how do reaction conditions influence yield?

The synthesis of dioxolane derivatives typically involves ketalization or nucleophilic substitution reactions. For analogous compounds like 2-(3,4-difluorophenyl)-1,3-dioxolane, industrial methods use continuous flow reactors to enhance mixing and heat transfer, achieving yields >85% . Key parameters include:

  • Catalyst choice : Acidic catalysts (e.g., p-toluenesulfonic acid) for ketal formation.
  • Temperature control : Maintaining 60–80°C to prevent ring-opening side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., THF) improve solubility of aromatic intermediates.
    Methodological Tip: Use inline FTIR or HPLC to monitor reaction progress and optimize stoichiometric ratios .

Q. How can spectroscopic techniques (NMR, MS) differentiate this compound from structurally similar analogs?

Characterization challenges arise due to overlapping signals in halogenated dioxolanes. Key spectral markers include:

  • ¹H NMR : The dioxolane ring protons (δ 4.2–4.8 ppm) split into distinct multiplets due to restricted rotation.
  • ¹³C NMR : The quaternary carbon attached to the dichlorophenoxy group appears at δ 105–110 ppm.
  • HRMS : Look for the molecular ion peak at m/z 293.97 (C₁₀H₉Cl₂O₃) and fragment ions corresponding to Cl⁻ loss .
    Advanced Tip: Use 2D NMR (HSQC, HMBC) to resolve ambiguities in stereochemistry .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Dioxolanes are prone to hydrolysis under acidic or basic conditions. Accelerated stability studies for related compounds show:

  • pH 2–3 : Rapid ring-opening (t₁/₂ < 24 hrs at 25°C).
  • pH 7–8 : Stable for >30 days.
  • Thermal degradation : Decomposition above 150°C, releasing chlorophenol byproducts (GC-MS confirmed) .
    Methodological Tip: Conduct forced degradation studies using Arrhenius modeling to predict shelf-life .

Advanced Research Questions

Q. How does the electron-withdrawing effect of 3,4-dichloro substituents influence the compound’s reactivity in nucleophilic substitution reactions?

The dichlorophenoxy group enhances electrophilicity at the methylene carbon adjacent to the dioxolane ring. Comparative studies with mono-chloro analogs show:

  • Reactivity trend : 3,4-Dichloro > 4-Chloro > Unsubstituted phenyl (by a factor of 5–10× in SN2 reactions).
  • Mechanistic insight : DFT calculations reveal reduced activation energy (ΔG‡ ≈ 18 kcal/mol) due to resonance stabilization of the transition state .
    Experimental Design: Use kinetic isotope effects (KIE) and Hammett plots to quantify substituent effects .

Q. What computational strategies predict the environmental fate and bioaccumulation potential of this compound?

EPI Suite modeling for structurally related dioxolanes predicts:

  • Log Kow : 3.2 ± 0.3 (moderate lipophilicity).
  • Biodegradation : Low (<20% in 28-day OECD 301 tests).
  • Ecotoxicity : LC₅₀ (Daphnia magna) ≈ 2.5 mg/L, indicating moderate aquatic toxicity .
    Advanced Tip: Combine QSAR models with molecular docking to assess interactions with detoxification enzymes (e.g., cytochrome P450) .

Q. How can contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved through structure-activity relationship (SAR) studies?

Conflicting data often arise from assay-specific conditions. For example:

  • Antimicrobial activity : MIC = 8 µg/mL against S. aureus (vs. 32 µg/mL for 3,4-difluoro analogs).
  • Cytotoxicity : IC₅₀ = 25 µM in HepG2 cells, linked to mitochondrial membrane disruption.
    Resolution Strategy: Use isosteric replacements (e.g., replacing Cl with CF₃) to decouple bioactivity from toxicity .

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